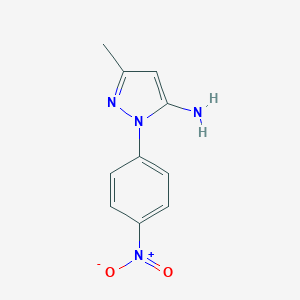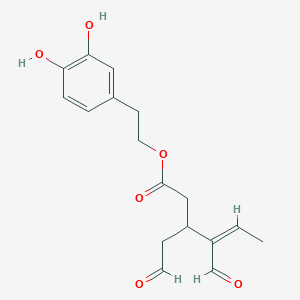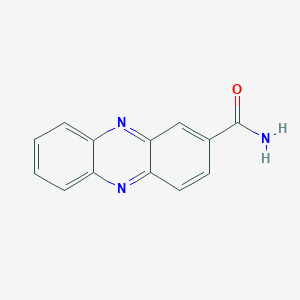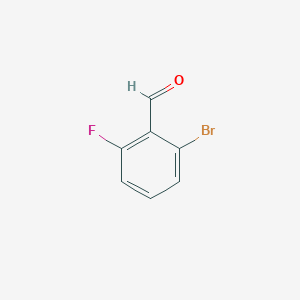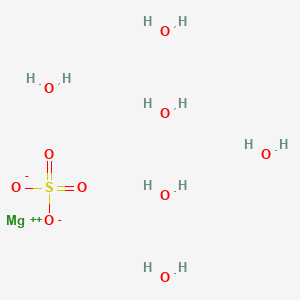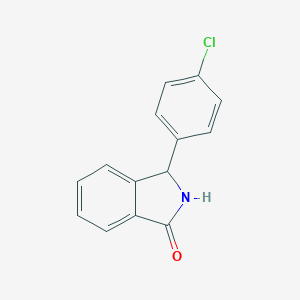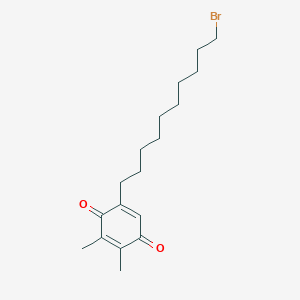
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound that features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core
Mechanism of Action
Target of Action
The primary target of 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides .
Mode of Action
The compound interacts with its target, the cyt bc1 complex, by inhibiting its function . It acts on an area near the ubiquinol oxidation (Q P) site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol .
Biochemical Pathways
The compound affects the mitochondrial electron transport chain by inhibiting the function of the cyt bc1 complex . This results in the blockage of electron transport, which is crucial for the production of ATP, the energy currency of the cell .
Pharmacokinetics
Modifications to its structure, such as the addition of alkyl chains, can be used to increase its bioavailability .
Result of Action
The inhibition of the cyt bc1 complex by 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione leads to the blockage of the mitochondrial electron transport chain . This can result in a decrease in ATP production, affecting the energy metabolism of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of a decyl chain followed by its attachment to a dimethylcyclohexadiene-dione core. One common method involves the use of bromoundecanoic acid and thymoquinone in the presence of acetonitrile and water. The reaction is carried out under reflux conditions for approximately 1.5 hours . The product is then purified using open-column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques, such as Fischer glycosylation in a microreactor. This method allows for higher yields and more efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The diene-dione core can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium phthalimide and acetonitrile.
Oxidation and Reduction Reactions: These reactions typically require oxidizing or reducing agents such as potassium permanganate or sodium borohydride.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the reagent used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone
- (10-Bromodecyl)benzene
- 4-[(10-Bromodecyl)oxy]benzaldehyde
Uniqueness
5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific structural features, such as the bromodecyl side chain and the dimethylcyclohexadiene-dione core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTVWCISWNOGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(Dibutylamino)propyl]carbamodithioic acid](/img/structure/B104046.png)

